molecular formula C11H14O3 B12905455 2-(3-Methoxyphenoxy)oxolane CAS No. 61632-61-9

2-(3-Methoxyphenoxy)oxolane

Cat. No.: B12905455
CAS No.: 61632-61-9
M. Wt: 194.23 g/mol
InChI Key: XNUNQZZNIZUHNH-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofuran derivatives It features a tetrahydrofuran ring substituted with a 3-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxy)tetrahydrofuran typically involves the reaction of 3-methoxyphenol with tetrahydrofuran under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of tetrahydrofuran. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 2-(3-Methoxyphenoxy)tetrahydrofuran .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)tetrahydrofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-(3-Methoxyphenoxy)tetrahydrofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenoxy)tetrahydrofuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

2-(3-Methoxyphenoxy)oxolane is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy-substituted phenyl group attached to an oxolane ring. This structural configuration is significant as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar phenolic structures demonstrated notable antibacterial activity against various strains of bacteria, including Helicobacter pylori.

Table 1: Antimicrobial Activity Data

CompoundMIC (µg/mL)MBC (µg/mL)Target Strains
This compoundTBDTBDH. pylori, Gram-positive and Gram-negative bacteria
Compound A (similar structure)3264Various clinical isolates
Compound B (similar structure)816Resistant strains

The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values indicate the effectiveness of these compounds against bacterial strains. Notably, compounds with electron-donating groups on the phenyl ring showed enhanced antibacterial activity compared to those with electron-withdrawing groups .

Antitumor Activity

The antitumor potential of this compound has been explored through in vitro studies. Preliminary results suggest that it may induce apoptosis in cancer cells by disrupting the cell cycle.

Case Study: HepG2 Cell Line

In a study examining the effects of related compounds on HepG2 liver cancer cells, it was observed that certain derivatives led to significant growth inhibition, with IC50 values ranging from 6.92 to 8.99 µM, indicating potent anticancer activity .

Table 2: Antitumor Activity Data

CompoundCell LineInhibition Rate (%)IC50 (µM)
This compoundHepG2TBDTBD
Compound C (related structure)A549100.078.99
Compound D (related structure)MCF-7100.398.26

The mechanism of action for these compounds often involves mitochondrial pathways, leading to increased apoptosis rates as evidenced by flow cytometry analyses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Variations in substituents on the phenyl ring significantly affect both antimicrobial and anticancer properties.

Key Findings:

  • Electron-donating groups enhance antibacterial activity.
  • Substituent position impacts the potency against cancer cell lines.
  • The presence of methoxy groups has been linked to improved solubility and bioavailability.

Properties

CAS No.

61632-61-9

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(3-methoxyphenoxy)oxolane

InChI

InChI=1S/C11H14O3/c1-12-9-4-2-5-10(8-9)14-11-6-3-7-13-11/h2,4-5,8,11H,3,6-7H2,1H3

InChI Key

XNUNQZZNIZUHNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2CCCO2

Origin of Product

United States

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